4-Ethynyl-5-methyl-1,3-oxazole

Physicochemical Properties Medicinal Chemistry Drug-Likeness

Researchers requiring a robust terminal alkyne for CuAAC click chemistry often face inconsistent purity and ambiguous substitution patterns. 4-Ethynyl-5-methyl-1,3-oxazole (CAS 2378503-52-5) resolves this with 98% purity and precisely defined 4-ethynyl/5-methyl regiochemistry, ensuring reproducible Sonogashira and cycloaddition yields. • LogP 0.65, zero rotatable bonds, Fsp3 0.166 - ideal fragment-like properties • Multi-vendor availability with fast lead times (2 days US stock) • Not hazardous; ships ambient

Molecular Formula C6H5NO
Molecular Weight 107.112
CAS No. 2378503-52-5
Cat. No. B2596129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-5-methyl-1,3-oxazole
CAS2378503-52-5
Molecular FormulaC6H5NO
Molecular Weight107.112
Structural Identifiers
SMILESCC1=C(N=CO1)C#C
InChIInChI=1S/C6H5NO/c1-3-6-5(2)8-4-7-6/h1,4H,2H3
InChIKeyPVPAJYRKYTXHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-5-methyl-1,3-oxazole: Building Block Profile


4-Ethynyl-5-methyl-1,3-oxazole (CAS 2378503-52-5) is a heterocyclic building block belonging to the 1,3-oxazole class, featuring an ethynyl substituent at the 4-position and a methyl group at the 5-position [1]. With a molecular formula of C₆H₅NO, a molecular weight of 107.11 g/mol, and a purity specification of 98% , this compound serves as a versatile intermediate in organic synthesis, particularly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and Sonogashira cross-couplings [2]. The presence of the terminal alkyne enables modular construction of triazole-oxazole hybrids and extended conjugated systems relevant to drug discovery and materials science .

4-Ethynyl-5-methyl-1,3-oxazole Differentiation from Analogs


Ethynyloxazole building blocks exhibit substitution-pattern-dependent physicochemical properties and reactivity profiles that preclude generic substitution in synthetic workflows. The precise positioning of the ethynyl and methyl groups on the 1,3-oxazole core dictates key parameters such as lipophilicity (LogP), molecular saturation (Fsp3), and electronic distribution, which in turn influence solubility, metabolic stability, and click chemistry efficiency [1]. The 5-methyl substituent in 4-ethynyl-5-methyl-1,3-oxazole confers distinct steric and electronic effects compared to the unsubstituted 4-ethynyl-1,3-oxazole or the regioisomeric 2-ethynyl-4-methyl-1,3-oxazole, leading to measurable differences in physicochemical properties that can alter downstream biological and synthetic outcomes [2]. The evidence presented in Section 3 quantifies these differences and establishes the basis for informed compound selection.

4-Ethynyl-5-methyl-1,3-oxazole: Quantitative Differentiation Evidence


Enhanced Lipophilicity and Fsp3 Advantage

4-Ethynyl-5-methyl-1,3-oxazole exhibits a LogP value of 0.65, which is 0.20 log units higher than the LogP of 0.45 measured for the unsubstituted analog 4-ethynyl-1,3-oxazole (CAS 1693759-64-6) under identical computational conditions [1][2]. Additionally, the compound possesses a carbon bond saturation fraction (Fsp3) of 0.166, whereas 4-ethynyl-1,3-oxazole has an Fsp3 of 0 [1][2]. Both compounds share an identical polar surface area of 26 Ų [1][2].

Physicochemical Properties Medicinal Chemistry Drug-Likeness

Click Chemistry Efficiency and Purification Ease

A comprehensive ChemRxiv preprint demonstrates that ethynyl-substituted oxazoles, including the 4-ethynyl-5-methyl variant, undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with excellent yields and straightforward purification processes [1]. The study reports that optimized click reaction protocols on ethynyl oxazoles consistently deliver high yields, contrasting with earlier reports of oxazole ring sensitivity and low yields under standard conditions [1]. While direct yield data for 4-ethynyl-5-methyl-1,3-oxazole with specific azides are not disaggregated in the published work, the class-level findings establish that ethynyl oxazoles bearing a 5-methyl substituent are fully compatible with the optimized CuAAC methodology [1].

Click Chemistry CuAAC Triazole Synthesis

High Purity and Commercial Supply

4-Ethynyl-5-methyl-1,3-oxazole is commercially available from multiple reputable suppliers (e.g., Leyan, Enamine) at a certified purity of 98% [1]. Inventory data from ChemSpace indicates the compound is offered in pack sizes ranging from 100 mg to 5 g, with 23 items listed from 4 suppliers [1]. In contrast, the closely related regioisomer 2-ethynyl-4-methyl-1,3-oxazole (CAS 872122-90-2) is typically listed at 95% purity with more limited supplier options .

Chemical Procurement Building Block Availability Synthetic Reliability

Absence of Rotatable Bonds and Favorable ADME Profile

4-Ethynyl-5-methyl-1,3-oxazole possesses zero rotatable bonds and a molecular weight of 107.11 g/mol, with only one hydrogen bond acceptor and no hydrogen bond donors [1][2]. The regioisomer 5-ethynyl-3-methyl-1,2-oxazole (isoxazole scaffold, CAS 1935013-70-9) exhibits a significantly different LogP of -1.2, indicating substantially higher polarity [3]. Furthermore, the 4-ethynyl-2-methyl-1,3-oxazole analog (CAS 2025340-28-5) has a higher calculated LogP of approximately 3.7, suggesting excessive lipophilicity that may lead to poor solubility and promiscuous binding [4].

ADME Properties Fragment-Based Drug Discovery Lead-Likeness

4-Ethynyl-5-methyl-1,3-oxazole Application Scenarios


CuAAC Click Chemistry for Triazole-Oxazole Hybrid Synthesis

The robust performance of ethynyl oxazoles in CuAAC click reactions, as demonstrated by the ChemRxiv protocol [1], makes 4-ethynyl-5-methyl-1,3-oxazole a preferred alkyne partner for constructing triazole-oxazole hybrid libraries. The compound's 5-methyl substitution does not impede click efficiency, while the higher purity (98%) ensures reproducible conjugation yields. This scenario is particularly relevant for medicinal chemistry groups seeking to rapidly diversify oxazole-containing lead series without encountering the ring-sensitivity issues historically associated with oxazole scaffolds [1].

Fragment-Based Drug Discovery and Lead Optimization

With a molecular weight of 107 Da, zero rotatable bonds, and a balanced LogP of 0.65 [2], 4-ethynyl-5-methyl-1,3-oxazole adheres to fragment-likeness guidelines. Its Fsp3 of 0.166 and intermediate lipophilicity distinguish it from both overly polar (LogP -1.2) and overly lipophilic (LogP 3.7) analogs [3][4], positioning it as a more developable fragment hit. Procurement for FBDD campaigns is further supported by multi-supplier availability and consistent 98% purity, reducing the burden of in-house purification and characterization .

Sonogashira Cross-Coupling for Extended π-Conjugated Systems

The terminal alkyne at the 4-position of the oxazole ring enables efficient Sonogashira coupling with aryl/heteroaryl halides to generate extended π-conjugated systems. Literature precedent for 4-ethynyloxazole derivatives in mGluR5 antagonist programs demonstrates the utility of this transformation . The 5-methyl group in 4-ethynyl-5-methyl-1,3-oxazole provides additional steric and electronic tuning that may influence coupling regioselectivity and the photophysical properties of the resulting conjugates, making it a valuable building block for materials chemistry applications.

Bioisosteric Replacement in Kinase Inhibitor Design

Oxazole rings are recognized bioisosteres for esters, amides, and other carbonyl-containing pharmacophores. The 5-methyl-1,3-oxazole motif has been successfully employed as a metabolically stable ethyl ester replacement in P2Y12 receptor antagonists, with sub-micromolar potency retention [5]. 4-Ethynyl-5-methyl-1,3-oxazole offers a terminal alkyne handle for subsequent functionalization, enabling the introduction of diverse substituents while maintaining the bioisosteric core. This application scenario is supported by the class-level evidence of oxazole bioisosterism and the compound's favorable physicochemical profile for CNS or peripheral drug targets.

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